ACAT-1 Selectivity Over ACAT-2
K-604 demonstrates a profound and quantitative selectivity for the ACAT-1 isozyme over ACAT-2, a defining feature not shared by non-selective ACAT inhibitors. In a head-to-head enzymatic assay, K-604 inhibited human ACAT-1 with an IC50 of 0.45 µM, whereas its IC50 for human ACAT-2 was 102.85 µM. This corresponds to a 229-fold selectivity window for ACAT-1 [1]. In comparison, the non-selective inhibitor Avasimibe exhibits IC50 values of 24 µM and 9.2 µM for ACAT-1 and ACAT-2, respectively, while Pactimibe shows IC50 values of 3.14 µM and 4.09 µM for ACAT-1 and ACAT-2 [2]. Furthermore, K-604 is a competitive inhibitor of ACAT-1 with respect to the substrate oleoyl-CoA, demonstrating a Ki of 0.378 µM [1].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) and selectivity index |
|---|---|
| Target Compound Data | ACAT-1 IC50 = 0.45 µM; ACAT-2 IC50 = 102.85 µM |
| Comparator Or Baseline | Avasimibe: ACAT-1 IC50 = 24 µM, ACAT-2 IC50 = 9.2 µM; Pactimibe: ACAT-1 IC50 = 3.14 µM, ACAT-2 IC50 = 4.09 µM |
| Quantified Difference | K-604 selectivity index (ACAT-2/ACAT-1) = 229-fold; Avasimibe = 0.38-fold; Pactimibe = 1.3-fold |
| Conditions | In vitro assay using human ACAT-1 and ACAT-2 overexpressing CHO cells |
Why This Matters
This 229-fold selectivity ensures that in vitro and in vivo effects can be confidently attributed to ACAT-1 inhibition, avoiding the confounding off-target effects on ACAT-2 that plague non-selective inhibitors.
- [1] Ikenoya M, Yoshinaka Y, Kobayashi H, Kawamine K, Shibuya K, Sato F, Sawanobori K, Watanabe T, Miyazaki A. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels. Atherosclerosis. 2007 Apr;191(2):290-7. View Source
- [2] Yoshinaka Y, Kobayashi H, Kawamine K, Shibuya K, Sato F, Sawanobori K, Watanabe T, Miyazaki A. Abstract 1197: A Selective ACAT1 Inhibitor, K-604, Stabilizes Atherosclerotic Lesion Versus Pactimibe in Apolipoprotein E-Knockout Mice. Circulation. 2006;114(Suppl_18):II_224. View Source
